

Molecular weight and formula of 1,1-Diethoxy-2-nitroethane

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Compound of Interest

Compound Name: 1,1-Diethoxy-2-nitroethane

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An In-depth Technical Guide to 1,1-Diethoxy-2-nitroethane

For Researchers, Scientists, and Drug Development Professionals

Foreword

In the landscape of modern chemical synthesis and drug discovery, the nuanced understanding of specialized reagents is paramount. **1,1-Diethoxy-2-nitroethane**, a seemingly simple molecule, offers a unique combination of functional groups that make it a valuable building block in organic synthesis. This guide provides a comprehensive overview of its chemical and physical properties, synthesis, reactivity, and safety considerations, designed to empower researchers to leverage its full potential in their work.

Core Molecular and Physical Properties

1,1-Diethoxy-2-nitroethane, also known as Nitroacetaldehyde diethyl acetal, is an organic compound with the chemical formula $C_6H_{13}NO_4$.^{[1][2]} Its structure features a nitro group and a diethyl acetal, which impart distinct reactivity characteristics.

A thorough understanding of its physicochemical properties is the foundation for its effective use in research and development. Key quantitative data are summarized in the table below.

Property	Value
Molecular Formula	C6H13NO4[1][2][3][4]
Molecular Weight	163.17 g/mol [1][2][3][5]
CAS Number	34560-16-2[1][2]
Density	1.063 g/mL[6]
Boiling Point	206 °C[6]
Vapor Pressure	0.236 mmHg at 25°C[1]
Refractive Index	1.425[1]
Polar Surface Area	64.3 Å²[1][5]
LogP	1.97[1]
Canonical SMILES	CCOC(C--INVALID-LINK--[O-])OCC[1][5]
InChI Key	MDYWSMNYPFOQOU-UHFFFAOYSA-N[1][5]

These properties indicate that **1,1-Diethoxy-2-nitroethane** is a relatively polar, combustible liquid with a moderate boiling point.[5][6] Its solubility in common organic solvents makes it amenable to a variety of reaction conditions.

Synthesis and Mechanistic Considerations

The primary synthetic route to **1,1-Diethoxy-2-nitroethane** involves the reaction of nitromethane with triethyl orthoformate.[4] This reaction is typically catalyzed by a Lewis acid, such as zinc chloride (ZnCl₂).[1]

Caption: Synthesis of **1,1-Diethoxy-2-nitroethane**.

The mechanism proceeds through the formation of a carbocation intermediate, which is then attacked by the nucleophilic carbon of nitromethane. The role of the Lewis acid catalyst is to facilitate the departure of an ethoxy group from the triethyl orthoformate, thereby generating the reactive electrophile.

Experimental Protocol: Synthesis of **1,1-Diethoxy-2-nitroethane**

- **Reagent Preparation:** In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place triethoxymethane.
- **Catalyst Addition:** Add a catalytic amount of anhydrous zinc chloride to the flask.
- **Reaction Initiation:** Slowly add nitromethane to the stirred mixture from the dropping funnel.
- **Reaction Conditions:** Heat the reaction mixture under reflux for a specified period, monitoring the progress by thin-layer chromatography (TLC).
- **Work-up:** After the reaction is complete, cool the mixture to room temperature. Quench the reaction with a suitable aqueous solution and extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).
- **Purification:** Dry the combined organic layers over an anhydrous drying agent (e.g., MgSO_4 or Na_2SO_4), filter, and concentrate the solvent under reduced pressure. The crude product can then be purified by vacuum distillation to yield pure **1,1-Diethoxy-2-nitroethane**.

Reactivity and Applications in Synthesis

The synthetic utility of **1,1-Diethoxy-2-nitroethane** stems from the reactivity of its two key functional groups: the nitro group and the acetal.

- **The Nitro Group:** The nitro group can be reduced to an amine, which is a cornerstone transformation in the synthesis of many pharmaceuticals and biologically active molecules. Furthermore, the α -protons to the nitro group are acidic and can be deprotonated to form a nitronate anion, a potent nucleophile for carbon-carbon bond formation (e.g., in Henry reactions).
- **The Acetal Group:** The acetal serves as a protecting group for an aldehyde functionality. Under acidic conditions, it can be hydrolyzed to reveal the aldehyde, which can then participate in a wide range of subsequent reactions such as Wittig reactions, reductive aminations, and aldol condensations.

A notable application of this compound is in the synthesis of heterocyclic structures. For instance, it can be used to produce 3-diethoxymethyl-3a,6a-dihydrofuro[2,3-d]isoxazole.^[1] This

transformation highlights the compound's ability to act as a versatile precursor in multi-step syntheses.

Caption: Reactivity pathways of **1,1-Diethoxy-2-nitroethane**.

Spectroscopic Characterization

The identity and purity of **1,1-Diethoxy-2-nitroethane** are confirmed through various spectroscopic techniques.

- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - ^1H NMR: The proton NMR spectrum will show characteristic signals for the ethoxy groups (a triplet and a quartet) and the methylene and methine protons of the ethane backbone.
 - ^{13}C NMR: The carbon NMR spectrum will display distinct peaks for the different carbon environments within the molecule.[\[5\]](#)[\[7\]](#)
- Infrared (IR) Spectroscopy: The IR spectrum will exhibit strong absorption bands corresponding to the nitro group (typically around 1550 and 1370 cm^{-1}) and the C-O bonds of the acetal.

Safety, Handling, and Storage

As with any chemical reagent, proper safety precautions are essential when handling **1,1-Diethoxy-2-nitroethane**.

Hazards Identification:

- Flammability: It is a combustible liquid.[\[5\]](#)[\[8\]](#) Keep away from heat, sparks, and open flames.[\[9\]](#)[\[10\]](#)
- Toxicity: It is harmful if swallowed.[\[5\]](#)[\[8\]](#)
- Irritation: It causes skin and serious eye irritation.[\[5\]](#)[\[10\]](#)

Recommended Handling Procedures:

- Work in a well-ventilated area, preferably in a chemical fume hood.[8][9]
- Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[8][10]
- Avoid breathing vapors or mist.[8][9]
- Wash hands thoroughly after handling.[8][10]

Storage:

- Store in a tightly closed container in a cool, dry, and well-ventilated place.[9]
- Recommended storage temperature is 2-8°C.[11]
- Keep away from incompatible materials.

In case of exposure, follow standard first-aid measures and seek medical attention if necessary.[8][9]

Conclusion

1,1-Diethoxy-2-nitroethane is a valuable and versatile reagent for organic synthesis. Its unique combination of a masked aldehyde and a reactive nitro group opens up a wide array of synthetic possibilities, particularly in the construction of complex nitrogen-containing molecules and heterocycles. A thorough understanding of its properties, synthesis, and reactivity, coupled with stringent adherence to safety protocols, will enable researchers to effectively and safely incorporate this building block into their synthetic strategies, advancing the frontiers of chemical and pharmaceutical research.

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